B1576027 Ranatuerin-2G

Ranatuerin-2G

Cat. No.: B1576027
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2G is a synthetic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, which is primarily isolated from frog skin secretions . These peptides are a critical component of the innate immune system in amphibians and represent a promising resource for developing novel therapeutic agents due to their broad-spectrum activity and membrane-targeting mechanisms, which may reduce the likelihood of resistance development . As a typical member of its family, this compound is expected to be cationic and amphipathic, allowing it to interact with and disrupt microbial cell membranes . Peptides in this family, such as Ranatuerin-2P, have demonstrated efficacy against a range of pathogens including Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, ranatuerin-2 peptides like Ranatuerin-2PLx and Ranatuerin-2Pb have shown significant antiproliferative activity against various human cancer cell lines, indicating potential dual therapeutic applications . Their primary mechanism of action is believed to involve membrane disruption via carpet-like or toroidal pore models, leading to cell lysis . This product is presented as a lyophilized powder with high purity and is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GLLLDTLKGAAKDIAGIALEKLKCKITGCKP

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural parameters are summarized in Table 1 :

Table 1: Structural Features of this compound and Similar Peptides

Compound Sequence Length α-Helical Content Amphipathic Index Key Structural Motifs
This compound (R2G) 24 residues High 0.65 Conserved N-terminal, cationic C-terminal
Brevinin-2ISb (B2I) 25 residues Moderate-High 0.58 C-terminal cyclic disulfide bridge
Magainin 2 (MII) 23 residues High 0.71 Linear, no disulfide bonds
Dermaseptin S4 (DS4) 28 residues High 0.63 Extended C-terminal hydrophobic region
Dermadistinctin-M (DDM) 22 residues Moderate 0.49 Short N-terminal domain

Sources : Structural data derived from sequence alignments and circular dichroism studies .

  • α-Helical Content : R2G and MII exhibit the highest α-helical content, critical for membrane insertion. DDM shows reduced helicity, correlating with weaker membrane disruption .
  • Amphipathic Index : MII has the highest index, enhancing its ability to partition into lipid bilayers. R2G and DS4 show intermediate values, while DDM’s lower index limits its antimicrobial potency .

Functional Comparison

Table 2: Functional Properties of this compound and Similar Peptides

Compound Antimicrobial Spectrum MIC (μg/mL)* Hemolytic Activity (HC50, μg/mL) Key Functional Differences
This compound (R2G) Broad (Gram+, Gram−, fungi) 2–8 >128 Strong anti-biofilm activity
Brevinin-2ISb (B2I) Gram+ bacteria, fungi 4–16 64 Cyclic C-terminal enhances stability
Magainin 2 (MII) Broad (Gram− dominant) 1–4 >256 Rapid membrane depolarization
Dermaseptin S4 (DS4) Gram−, protozoa 8–32 32 Extended hydrophobic region for pore formation
Dermadistinctin-M (DDM) Narrow (Gram+) 16–64 16 Limited efficacy against eukaryotic cells

Notes:

  • MIC values are strain-dependent and derived from *in vitro assays against E. coli (Gram−) and S. aureus (Gram+).
  • HC50 denotes peptide concentration causing 50% hemolysis of human erythrocytes.

Key Findings :

  • Spectrum : R2G and MII display the broadest activity, while DDM is niche-specific. DS4 shows protozoal targeting, a feature absent in R2G .
  • Potency : MII is the most potent (lowest MIC), likely due to superior amphipathicity. R2G balances potency with low hemolysis, making it safer for therapeutic use.
  • Hemolytic Activity : R2G and MII exhibit minimal hemolysis, whereas DDM and DS4 show higher toxicity, limiting their clinical applicability .

Mechanistic Divergences

  • R2G vs. B2I : B2I’s cyclic C-terminal confers protease resistance but narrows its spectrum compared to R2G .
  • R2G vs. DS4 : DS4’s extended hydrophobic region enables deeper membrane penetration, favoring activity against thicker Gram− membranes. R2G’s cationic C-terminal enhances binding to Gram+ surfaces .

Preparation Methods

Source and Initial Isolation

  • Ranatuerin-2G is naturally found in the skin secretions of various species of American frogs, particularly from the genus Rana. The peptides are secreted as part of the frogs’ innate immune defense system.
  • The skin secretions are collected and subjected to chromatographic techniques to isolate the peptides. Common methods include:
    • Reverse-phase high-performance liquid chromatography (RP-HPLC)
    • Phenyl and C-8 column chromatography for further purification

Purification Details

  • The peptides are purified to near homogeneity, assessed by symmetrical peak shapes in chromatograms.
  • For example, purified yields of this compound from frog skin secretions have been reported in the nanomole range (approximately 55 nmol) after chromatographic purification.
  • Amino acid composition analysis is performed using precolumn derivatization and fluorescence detection, and primary structures are confirmed by automated Edman degradation sequencing.

Synthetic Peptide Preparation

Solid-Phase Peptide Synthesis (SPPS)

  • Synthetic preparation of this compound and its analogues is commonly performed using solid-phase peptide synthesis (SPPS), a well-established method for assembling peptides stepwise on a resin.
  • The Merrifield technique is a classical approach used, involving the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.
  • After synthesis, the crude peptide is cleaved from the resin and purified by RP-HPLC to achieve >95% purity.

Disulfide Bond Formation

  • Ranatuerin-2 peptides typically contain cysteine residues that form intramolecular disulfide bonds critical for their structure and function.
  • Disulfide bond formation is achieved by air oxidation at room temperature over several days (e.g., three days), allowing the cysteine thiol groups to form stable disulfide bridges.
  • The correct formation of disulfide bonds is verified by mass spectrometry and bioactivity assays.

Characterization

  • Purity and molecular mass are confirmed by RP-HPLC and electrospray ionization mass spectrometry (ESI-MS).
  • Automated Edman degradation sequencing is used to verify the amino acid sequence.
  • Structural predictions indicate that this compound contains alpha-helical and beta-sheet domains, with the disulfide bond contributing to peptide stability.

Semi-Synthetic and Modified Peptides

Chemical Modifications

  • Modified versions of this compound can be prepared by substituting amino acid residues (e.g., replacing glycine with valine, alanine, lysine, or glutamic acid).
  • Lysine residues may be substituted by arginine to increase cationic charge, enhancing membrane interaction.
  • Side chain modifications include amidation or esterification of amino acid residues, coupling with fatty acids (e.g., palmitate), glycosylated sugars, or other organic moieties.
  • Truncated peptides or fragments may be synthetically condensed with non-natural peptides containing heterocyclic amino acids or dicarboxylic acids to improve stability or activity.

Recombinant DNA Techniques

  • Recombinant expression involves cloning cDNA encoding this compound from frog skin mRNA.
  • The cDNA is inserted into expression vectors, expressed in suitable host cells, and the peptide is purified from culture media.
  • This method allows for large-scale production and facilitates the generation of peptide variants.

Summary Table of Preparation Methods

Preparation Method Description Key Details Advantages
Natural Extraction Collection of frog skin secretions followed by chromatographic purification RP-HPLC, phenyl/C-8 columns; yields ~55 nmol Natural source, native peptide form
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical assembly on resin, followed by cleavage and purification Merrifield technique; air oxidation for disulfide bond High purity, scalable synthesis
Semi-Synthetic Modifications Amino acid substitutions, side chain modifications, conjugation with fatty acids or sugars Amidation, esterification, substitution of residues Enhanced activity, stability
Recombinant DNA Expression Cloning and expression of peptide cDNA in host cells cDNA library from frog skin; standard cloning Large-scale production, variant design

Q & A

Q. Which research frameworks (e.g., PICO, FINER) are most applicable for hypothesis-driven studies on this compound?

  • Answer : Use PICO (Population: target cells; Intervention: this compound; Comparison: scrambled peptide; Outcome: apoptosis rate) for therapeutic studies. Apply FINER criteria to ensure feasibility (e.g., peptide synthesis cost) and novelty (e.g., unexplored post-translational modifications) .

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